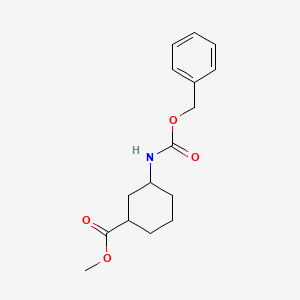

trans-Methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate

Beschreibung

trans-Methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate is a cyclohexane-based ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group at the 3-position in a trans-configuration. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development, due to its stereochemical stability and protective group utility. Its synthesis typically involves coupling reactions between cyclohexane carboxylate derivatives and Cbz-protected amines, followed by purification via silica gel chromatography . Notably, this compound has been discontinued as a commercial building block, as indicated by supplier listings .

Eigenschaften

IUPAC Name |

methyl 3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)13-8-5-9-14(10-13)17-16(19)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLDGYYJEHFVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Setup

Reaction Conditions

Workup and Purification

-

Acidification : Addition of HCl precipitates the product, trans-methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate .

-

Recrystallization : Benzene/petroleum ether mixtures yield crystals with >95% purity.

Optimization and Analytical Data

Yield and Purity

Spectroscopic Characterization

-

¹H NMR (CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.05 (br s, 1H, NH), 3.65 (s, 3H, COOCH₃), 2.85–1.20 (m, 10H, cyclohexane).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O carbamate), 1530 cm⁻¹ (N-H bend).

Comparative Analysis of Methodologies

Solvent Impact on Cbz Protection

Industrial-Scale Considerations

-

Cost Efficiency : NaOH-mediated isomerization reduces costs compared to enzymatic or chiral resolution methods.

-

Safety : Cbz-Cl is moisture-sensitive; reactions require anhydrous conditions and controlled temperature.

-

Waste Management : Hydrocarbon solvents (xylene, decalin) are recycled via distillation .

Analyse Chemischer Reaktionen

trans-Methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate kann verschiedene Reaktionen eingehen:

Hydrolyse: Die Carbamoylgruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu erhalten.

Reduktion: Die Reduktion der Carbonylgruppe kann zur Bildung des entsprechenden Alkohols führen.

Substitution: Die Benzyloxygruppe kann durch andere funktionelle Gruppen ersetzt werden. Häufige Reagenzien sind Säuren, Basen und Reduktionsmittel.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der genaue Wirkmechanismus ist Gegenstand laufender Forschung. Ihre Carbamoylgruppe deutet auf mögliche Interaktionen mit Enzymen oder Rezeptoren hin.

Wirkmechanismus

The exact mechanism of action remains an active area of research. its carbamate group suggests potential interactions with enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexane Backbones

Methyl (S)-2-(1-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxamido)-3-cyclohexylpropanoate (MPI23b)

- Key Differences: Replaces the cyclohexane ring with a cyclopropane-carboxamido group fused to a cyclohexylpropanoate backbone.

- Synthesis: Prepared via coupling of H-Cha-OMe hydrochloride and 1-(((benzyloxy)carbonyl)amino)cyclopropane-1-carboxylic acid, followed by silica gel chromatography .

- Applications : Demonstrated antiviral potency in research contexts, suggesting its utility in bioactive molecule design .

Methyl cis-4-({[3-(thiophen-3-yl)benzyl]amino}methyl)cyclohexanecarboxylate

- Key Differences: Features a cis-configured cyclohexane ring with a thiophene-substituted benzylaminomethyl group. Contains a sulfur-containing heterocycle (thiophene), which may enhance electronic interactions in target binding.

- Structure : SMILES:

C1C(C(=O)OC)CCC(C1)CNCc3cc(c2ccsc2)ccc3. - Applications: Likely explored for receptor-targeted therapies due to its amino-thiophene hybrid structure .

Methyl Cyclohexanecarboxylate

Functional Group Analogues

Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e)

- Key Differences :

- Replaces the cyclohexane ring with a benzoxazole core, introducing aromaticity and rigidity.

- The ester group is positioned at the 5-carbon of the benzoxazole ring.

- Synthesis: Cyclization of methyl-3-amino-4-hydroxybenzoate with aryl acids .

- Applications : Investigated for antimicrobial and anticancer activities due to benzoxazole’s pharmacophore properties .

(S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic Acid (Acid 5)

- Key Differences: Linear propanoic acid chain instead of a cyclohexane ring. Free carboxylic acid group (vs. methyl ester in the target compound).

- Synthesis : Coupled with methyl L-prolinate and hydrolyzed to yield bioactive intermediates .

- Applications : Used in peptide mimetics and protease inhibitor development .

Comparative Data Table

Research Findings and Implications

- Steric and Electronic Effects : The trans-configuration and Cbz group in the target compound confer stereochemical stability, critical for chiral synthesis, whereas MPI23b’s cyclopropane enhances ring strain and reactivity .

- Biological Activity : Thiophene and benzoxazole analogues exhibit enhanced target binding due to aromatic and heterocyclic interactions, contrasting with the target compound’s peptide-mimetic utility .

- Synthetic Accessibility : The discontinued status of the target compound highlights the need for alternative routes, such as MPI23b’s cyclopropane-based synthesis .

Biologische Aktivität

trans-Methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate, with the CAS number 1035325-22-4, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₁NO₄

- Molar Mass : 291.34 g/mol

- Structural Characteristics : The compound features a cyclohexane ring substituted with a benzyloxycarbonyl group and an amino group, contributing to its unique biological interactions.

Biological Activity

The biological activity of this compound is primarily linked to its role as a potential inhibitor in various enzymatic processes. Here are key areas of activity:

1. Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for specific proteases, including those involved in viral replication. For instance, the compound's structural similarity to known inhibitors suggests it may interfere with the activity of the Hepatitis C virus (HCV) NS3 protease, which is crucial for viral replication and maturation .

2. Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability post-treatment using assays such as MTT or XTT. Preliminary results suggest that the compound exhibits selective cytotoxicity against certain tumor cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Case Study 1: HCV Inhibition

A study focused on the synthesis and evaluation of NS3 protease inhibitors demonstrated that analogs of this compound showed promising results in inhibiting HCV replication in vitro. The compounds were tested against HCV-infected cell cultures, and results indicated a significant reduction in viral load compared to untreated controls .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study utilized a panel of cell lines representing different cancer types and reported IC50 values that suggest effective concentrations for inducing apoptosis in malignant cells while maintaining low toxicity to non-cancerous cells .

The proposed mechanism of action for this compound involves its interaction with specific protein targets within cells. By mimicking substrate structures, it may competitively inhibit enzyme activity, leading to disrupted cellular processes essential for cancer cell survival and viral replication.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans-Methyl-3-(((benzyloxy)carbonyl)-amino)cyclohexanecarboxylate?

- Methodological Answer : The synthesis typically involves two key steps:

Esterification : Reacting 3-aminocyclohexanecarboxylic acid with methanol under acidic conditions to form the methyl ester.

Protection of the amino group : Introducing the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to yield the final product .

- Purification : Column chromatography or recrystallization from ethanol is recommended to achieve high purity (>95%).

Q. How is the stereochemistry and structural integrity of this compound confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm substituent positions and trans-configuration (e.g., coupling constants for axial-equatorial proton interactions) .

- X-ray Crystallography : Provides definitive stereochemical assignment by resolving the cyclohexane ring conformation and spatial arrangement of functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What are the common chemical reactions involving this compound?

- Methodological Answer : Key reactions include:

Deprotection of the Cbz group : Catalytic hydrogenation (H, Pd/C) or acidic hydrolysis (HCl/EtOAc) to expose the free amine .

Ester hydrolysis : Treatment with aqueous NaOH or LiOH to yield the carboxylic acid derivative .

Substitution reactions : The amino group can undergo alkylation or acylation under mild basic conditions (e.g., DIPEA in DMF) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and enantiomeric excess?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., THF or DCM) to enhance reaction kinetics and reduce side products .

- Temperature Control : Lower temperatures (0–5°C) during Cbz protection minimize racemization .

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve enantioselectivity in asymmetric syntheses .

Q. What mechanistic insights exist for the deprotection of the Cbz group under varying conditions?

- Methodological Answer :

- Hydrogenolysis Mechanism : Pd/C-mediated cleavage follows a heterolytic pathway, producing CO and benzyl alcohol as byproducts. Reaction monitoring via TLC or in situ IR spectroscopy helps track intermediate formation .

- Acidic Hydrolysis : Protonation of the carbamate oxygen precedes C–O bond cleavage, as supported by DFT calculations. Kinetic studies (e.g., Eyring plots) can quantify activation parameters .

Q. How can computational methods predict binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., proteases) by aligning the Cbz group in hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (50–100 ns trajectories) using AMBER or GROMACS. Focus on hydrogen bonds between the carbonyl group and catalytic residues .

- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding affinities and guide structure-activity relationship (SAR) studies .

Q. How can conflicting data on stereochemical outcomes in derivatives be resolved?

- Methodological Answer :

- Comparative Crystallography : Analyze X-ray structures of derivatives to identify conformational biases in the cyclohexane ring .

- Dynamic NMR Studies : Variable-temperature H NMR detects ring-flipping barriers, explaining unexpected diastereomer ratios .

- Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict relative stabilities of stereoisomers and rationalize experimental results .

Q. What experimental strategies are used to study enzymatic interactions of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., for serine hydrolases) in buffer systems (pH 7.4, 37°C) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and target proteins .

- Site-Directed Mutagenesis : Identify critical residues by comparing wild-type and mutant enzyme activities in the presence of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.